molecular formula C7H4ClN3O5 B8668504 5-Chloro-2,4-dinitrobenzamide CAS No. 60532-50-5

5-Chloro-2,4-dinitrobenzamide

Cat. No.: B8668504
CAS No.: 60532-50-5
M. Wt: 245.58 g/mol
InChI Key: RJJFURIZOMAQLI-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dinitrobenzamide is a useful research compound. Its molecular formula is C7H4ClN3O5 and its molecular weight is 245.58 g/mol. The purity is usually 95%.
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Properties

CAS No.

60532-50-5

Molecular Formula

C7H4ClN3O5

Molecular Weight

245.58 g/mol

IUPAC Name

5-chloro-2,4-dinitrobenzamide

InChI

InChI=1S/C7H4ClN3O5/c8-4-1-3(7(9)12)5(10(13)14)2-6(4)11(15)16/h1-2H,(H2,9,12)

InChI Key

RJJFURIZOMAQLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dinitro-5-chlorobenzoic acid (7.00 g, 28.4 mmol) was suspended in 40 mL thionyl chloride containing 3 drops of DMF. The suspension was warmed to reflux for four hours. After cooling to room temperature, solvent was removed by rotary evaporation leaving a golden yellow liquid. This was diluted with 30 mL acetone and added dropwise over 20 minutes to a 0° C. solution of 20 mL concentrated ammonium hydroxide. The reaction was stirred at 0° C. for 30 minutes, then poured into 250 g of ice. The yellow orange precipitate was collected by filtration and washed well with water. The solid was dried first by water aspirator then under high vacuum to furnish 5.9 g (24 mmol, 84% yield) of product. NMR (400 MHz; acetone-d6): δ 8.75, s 1H, 8.25, s 1H; mp 201-203° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
84%

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